molecular formula C16H15NO4S B3265874 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester CAS No. 412268-99-6

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

Cat. No.: B3265874
CAS No.: 412268-99-6
M. Wt: 317.4 g/mol
InChI Key: DHTBNYJTBNLKDO-ZHACJKMWSA-N
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Description

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester (CAS: 412268-99-6) is a synthetic acrylic acid derivative characterized by a phenylsulfamoylphenyl substituent at the β-position of the acrylate ester.

Properties

IUPAC Name

methyl (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)11-10-13-6-5-9-15(12-13)22(19,20)17-14-7-3-2-4-8-14/h2-12,17H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTBNYJTBNLKDO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester typically involves the following steps:

    Formation of the Phenylsulfamoyl Intermediate: The initial step involves the reaction of aniline with chlorosulfonic acid to form phenylsulfamoyl chloride.

    Coupling with Phenylacrylic Acid: The phenylsulfamoyl chloride is then reacted with phenylacrylic acid under basic conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, and sulfuric acid.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.

Scientific Research Applications

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It serves as a probe for studying enzyme interactions and biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The acrylic acid methyl ester moiety can also participate in covalent bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

Compound Name Substituent(s) Molecular Formula CAS Number Key Evidence Reference
3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester 3-Phenylsulfamoylphenyl C₁₇H₁₅NO₄S 412268-99-6
Methyl (2E)-3-[3-(trifluoromethyl)phenyl]acrylate 3-Trifluoromethylphenyl C₁₁H₉F₃O₂ N/A
Methyl α-cyanocinnamate 2-Cyano-3-phenyl C₁₁H₉NO₂ 14533-86-9
3-Hydroxycinnamic acid methyl ester 3-Hydroxyphenyl C₁₀H₁₀O₃ 3943-95-1
Methyl (E)-3-(3-methylphenyl)prop-2-enoate 3-Methylphenyl C₁₁H₁₂O₂ 118315-74-5
(E)-3-(3-Chlorophenyl)acrylic acid methyl ester 3-Chlorophenyl C₁₀H₉ClO₂ N/A
3-(2-Nitro-phenyl)-acrylic acid methyl ester 2-Nitrophenyl C₁₀H₉NO₄ 612-43-1

Substituent Effects on Physicochemical Properties

  • The nitro group in 3-(2-Nitro-phenyl)-acrylic acid methyl ester () similarly increases electron deficiency, favoring reactions such as nucleophilic substitutions.
  • Electron-Donating Groups (EDGs):

    • The 3-hydroxyphenyl substituent in 3-Hydroxycinnamic acid methyl ester () introduces polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents.

Biological Activity

3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester is a compound characterized by its unique structure, which includes a phenylsulfamoyl group attached to an acrylic acid methyl ester. This configuration contributes to its significant biological activities, particularly in the realm of medicinal chemistry.

  • Molecular Formula : C16H17N1O3S1
  • Molecular Weight : Approximately 317.36 g/mol

Research indicates that this compound functions primarily as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation. By inhibiting HDACs, the compound can alter gene expression and chromatin structure, making it relevant for therapeutic applications in conditions such as cancer and psoriasis.

Biological Activities

The compound exhibits various biological activities, which can be categorized as follows:

  • HDAC Inhibition : This activity is particularly important in cancer therapy, as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related conditions .
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, although specific mechanisms require further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound effectively inhibited HDAC activity in various cancer cell lines, leading to reduced proliferation and increased apoptosis rates.
    • Interaction studies revealed binding affinity with enzymes involved in epigenetic regulation, indicating its potential as a therapeutic agent.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited significant reductions in tumor size compared to control groups, supporting its potential application in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameKey FeaturesBiological Activity
3-(Benzylthio)acrylic acid methyl esterLacks sulfonamide functionality; simpler structureLimited biological activity
4-(Phenylsulfonyl)acrylic acid methyl esterContains a sulfonyl group; different biological activityModerate activity
2-(Methylthio)acrylic acid methyl esterFeatures a thioether; less complexMinimal biological relevance
4-(Hydroxyphenyl)acrylic acid methyl esterLacks sulfur functionality; different interaction profileVaries based on substituents

Q & A

Q. What are the common synthetic routes for 3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Wittig reactions using aryl aldehydes and phosphoranes (e.g., ethyl (triphenylphosphoranylidene)acetate), as demonstrated for structurally similar acrylic esters . Optimization includes:
  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve esterification efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates .
  • Temperature control : Heating at 65°C under inert gas (N₂) minimizes side reactions .
    Yield improvement : Silica gel column chromatography (EtOAc/heptane gradient) achieves >70% purity .

Q. How can the purity and structural integrity of this compound be confirmed using analytical techniques?

  • Methodological Answer :
  • HPLC : Use SupraSolv-grade solvents for baseline separation of impurities (e.g., unreacted sulfamoyl precursors) .
  • NMR : ¹H-NMR (400 MHz) identifies characteristic peaks (e.g., vinyl protons at δ 6.2–6.8 ppm, ester methyl groups at δ 3.7 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H⁺] = ~416 for analogous esters) .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

  • Methodological Answer :
  • Solubility : The phenylsulfamoyl group enhances lipophilicity, favoring dissolution in DMSO or ethanol over water .
  • Stability :
  • pH sensitivity : Hydrolysis risks in alkaline conditions (pH > 8) require buffered solutions .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the acrylic backbone .

Advanced Research Questions

Q. How do structural modifications at the phenylsulfamoyl group affect the compound’s bioactivity and target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing substituents (e.g., -F, -Cl) improve binding to hydrophobic enzyme pockets, as seen in fluorobenzyl analogs .
  • Methylsulfanyl groups enhance metabolic stability but reduce aqueous solubility .
  • Screening : High-throughput assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) validate selectivity .

Q. What computational methods are effective in predicting binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., GSK-3β), focusing on hydrogen bonds with the sulfamoyl group and π-π stacking with aromatic residues .
  • MD Simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories, identifying critical residue interactions .

Q. How can researchers address discrepancies in bioactivity data across different assay conditions?

  • Methodological Answer :
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line passage number .
  • Data normalization : Use Z-factor scoring to distinguish true activity from background noise .
  • Cross-validation : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester
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3-(3-Phenylsulfamoylphenyl)acrylic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.